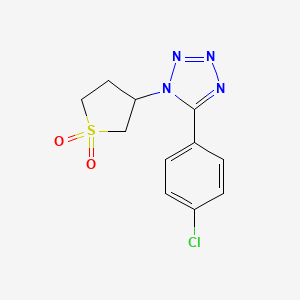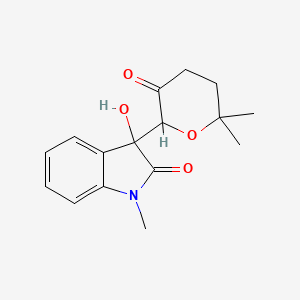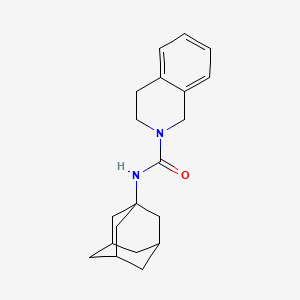
5-(4-chlorophenyl)-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-tetrazole
Overview
Description
5-(4-chlorophenyl)-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-tetrazole is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as CCT018159, and it has been found to have a range of interesting properties that make it a valuable tool for researchers in various fields.
Scientific Research Applications
Crystallography and Molecular Docking
5-(4-chlorophenyl)-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-tetrazole has been the subject of various studies focusing on its structural analysis and potential biological activity. X-ray crystallography has been used to determine the precise structure of this compound and related derivatives, revealing their crystallization in specific space groups and providing detailed insight into their molecular geometry. Such structural elucidations are crucial for understanding the compound's interactions at the molecular level, especially its orientation and interaction within biological targets like enzymes. For instance, molecular docking studies aim to predict the compound's orientation within the active site of specific enzymes, such as cyclooxygenase-2 (COX-2), to evaluate its potential as an inhibitor and understand its mechanism of action (Al-Hourani et al., 2015).
Electronic and Structural Analysis
The compound's electronic properties and structural geometry have also been a focus, utilizing techniques like density functional theory (DFT) to predict vibrational frequencies, molecular orbitals, and other electronic characteristics. These studies provide insights into the molecule's stability, reactivity, and potential applications, not just in biological systems but also in materials science and chemistry. For example, analysis of 5-(4-chlorophenyl)-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-tetrazole and similar compounds has contributed to a deeper understanding of their electronic structures, which is vital for designing new chemical entities with specific applications (Kerru et al., 2019).
Reactivity and Electron Attachment
Research into the electron-induced reactivity of tetrazoles, including 5-(4-chlorophenyl)-1H-tetrazole, has revealed interesting aspects of their chemistry. Studies using electron monochromators and mass spectrometry have detailed how these compounds interact with electrons, undergoing dissociative electron attachment and forming various anion products. Such processes are influenced by the molecular structure, indicating potential applications in understanding and manipulating chemical reactions at the electronic level (Luxford et al., 2021).
Antimicrobial Applications
There has been exploration into the synthesis of derivatives from 5-(4-chlorophenyl)-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-tetrazole for antimicrobial purposes. By modifying the compound through various chemical reactions, researchers aim to enhance its biological activity and evaluate its efficacy against bacterial and fungal strains. Such studies contribute to the search for new antimicrobial agents that can combat resistant pathogens, highlighting the compound's versatility beyond its chemical properties (Sah et al., 2014).
properties
IUPAC Name |
3-[5-(4-chlorophenyl)tetrazol-1-yl]thiolane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2S/c12-9-3-1-8(2-4-9)11-13-14-15-16(11)10-5-6-19(17,18)7-10/h1-4,10H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUZPESYQHMTFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=NN=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide](/img/structure/B4063389.png)
![5,5'-oxybis[2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4063395.png)

![methyl 5-cyano-4-(2-fluorophenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate acetate](/img/structure/B4063403.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)propanamide](/img/structure/B4063407.png)

![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4063424.png)
![2-{4-[(1-adamantylamino)methyl]-2-bromo-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4063430.png)
![N-(4-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]butanamide](/img/structure/B4063438.png)
![N-(4-bromophenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}butanamide](/img/structure/B4063459.png)

![6-ethyl-4-{[methyl(2-morpholin-4-ylpropyl)amino]methyl}-2H-chromen-2-one](/img/structure/B4063471.png)
![2-[(5,6-di-2-furyl-1,2,4-triazin-3-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4063488.png)
